molecular formula C22H19N3O3S2 B12019447 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 618072-83-6

2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B12019447
CAS No.: 618072-83-6
M. Wt: 437.5 g/mol
InChI Key: BSCISNMRURPAFA-HNENSFHCSA-N
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Description

2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.

    Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final compound is obtained by coupling the thiazolidinone and indole derivatives through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the thiazolidinone sulfur.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, thiazolidinone derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity, while the indole moiety can interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.

Properties

CAS No.

618072-83-6

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O3S2/c1-3-24-21(28)19(30-22(24)29)18-14-9-5-7-11-16(14)25(20(18)27)12-17(26)23-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,23,26)/b19-18-

InChI Key

BSCISNMRURPAFA-HNENSFHCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C)SC1=S

Origin of Product

United States

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